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Compound of Interest

5,7-dimethoxyquinazolin-4(3H)-
Compound Name:
one

Cat. No. B1487026

Introduction

5,7-dimethoxyquinazolin-4(3H)-one is a heterocyclic organic molecule built upon the
guinazolinone scaffold, a structure of significant interest in medicinal chemistry and drug
development due to the diverse biological activities exhibited by its derivatives. The placement
of methoxy groups at the 5 and 7 positions of the fused benzene ring critically influences the
molecule's electronic properties, solubility, and potential biological interactions. Accurate
structural confirmation and purity assessment are paramount for any research or development
endeavor involving this compound.

This technical guide provides a comprehensive, in-depth analysis of the spectral characteristics
of 5,7-dimethoxyquinazolin-4(3H)-one. It is important to note that while this specific isomer is
commercially available (CAS 379228-27-0)[1], detailed, peer-reviewed spectral data is not
extensively published. Therefore, this guide will present a predictive analysis based on the
foundational principles of spectroscopy and comparative data from the parent 4(3H)-
guinazolinone and its other isomers. This approach is designed to empower researchers,
scientists, and drug development professionals with a robust framework for the identification
and characterization of this molecule.
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Molecular Structure and Physicochemical
Properties

A clear understanding of the molecular structure is the foundation for interpreting its spectral
data.

Caption: Molecular structure of 5,7-dimethoxyquinazolin-4(3H)-one with [IUPAC numbering.

Property Value Source
Molecular Formula C10H10N203 [1]
Molecular Weight 206.20 g/mol [1]
CAS Number 379228-27-0 [1]
Predicted: White to off-white General observation for
Appearance i . .
solid quinazolinones

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules. For 5,7-dimethoxyquinazolin-4(3H)-one, both *H and 3C NMR are
indispensable for unambiguous structure confirmation.

Expertise & Experience: Causality Behind Experimental
Choices

The choice of solvent is critical in NMR analysis of quinazolinones. Deuterated dimethyl
sulfoxide (DMSO-ds) is often the preferred solvent.[2] This is because:

 Solubility: Quinazolinones, particularly those with polar groups, often exhibit good solubility in
DMSO-de.

o Tautomerism: The N-H proton of the quinazolinone core is acidic and can undergo exchange.
[2] DMSO-ds is a polar aprotic solvent that can hydrogen bond with the N-H proton, often
resulting in a sharp, observable signal, whereas in protic solvents like D20 or CDsOD, this
proton would rapidly exchange and might not be observed.
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e Chemical Shift Range: DMSO-ds provides a wide spectral window, minimizing the risk of
solvent signal overlap with key analyte signals.

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal
resolution, which is particularly important for distinguishing between the aromatic protons.[2]

'H NMR (Proton NMR) Spectroscopy: Predicted Data &
Interpretation

The predicted *H NMR spectrum in DMSO-ds would exhibit the following key signals:

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/pdf/Spectroscopic_Profile_of_4_3H_Quinazolinone_A_Technical_Guide_for_Researchers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Predicted o

Multiplicity Integration Assignment Rationale
(ppm)

The amide
proton is acidic
and often
appears as a
broad signal
downfield due to
~12.0-12.5 Broad Singlet 1H N3-H hydrogen
bonding and
chemical
exchange. Its
position can be
concentration-

dependent.

This proton is
attached to a
carbon between
two nitrogen
~8.0-8.2 Singlet 1H H2 atoms, resulting
in significant
deshielding and
a characteristic

downfield singlet.

~6.8-7.0 Doublet (J =2 1H H6 This proton is
Hz) meta-coupled to

H8. The electron-
donating
methoxy groups
at positions 5
and 7 will shield
this proton,
shifting it
significantly
upfield compared
to the
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unsubstituted

guinazolinone.

~6.5-6.7

Doublet (J =2
Hz)

1H

H8

This proton is
meta-coupled to
H6. Similar to
H6, it is shielded
by the adjacent
methoxy group at
position 7,
resulting in an
upfield shift.

~3.9-40

Singlet

3H

C7-OCHs

Methoxy group
protons typically
appear as sharp

singlets.

~3.8-3.9

Singlet

3H

C5-OCHs

This methoxy
group may be
slightly different
in chemical shift
from the C7-
methoxy due to
minor differences
in the local
electronic

environment.

3C NMR (Carbon NMR) Spectroscopy: Predicted Data &
Interpretation

The proton-decoupled 3C NMR spectrum is expected to show 10 distinct signals,

corresponding to the 10 carbon atoms in the molecule.
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Predicted & (ppm) Assignment Rationale

The carbonyl carbon of the
amide is characteristically

~160 - 162 C4 (C=0) o _ _
found in this downfield region.

[3]

Aromatic carbon attached to
~158 - 160 Cc7 an oxygen atom, highly
deshielded.

Aromatic carbon attached to
~155 - 157 C5 an oxygen atom, highly
deshielded.

Aromatic carbon at the ring
~148 - 150 C8a junction, adjacent to a nitrogen

atom.

Carbon situated between two
~145 - 147 Cc2 nitrogen atoms, resulting in a
downfield shift.

Aromatic carbon at the ring
~110- 112 Cda . _
junction.

Shielded aromatic carbon due
~105 - 107 C6 to the ortho and para electron-

donating methoxy groups.

Highly shielded aromatic
~95 - 97 C8 carbon due to the ortho

methoxy group.

Typical chemical shift for
~56 - 57 C7-OCHs
methoxy carbons.

Typical chemical shift for
~55-56 C5-OCHs
methoxy carbons.

Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid and effective method for identifying key functional groups within a
molecule.

Expertise & Experience: Causality Behind Experimental
Choices

For a solid sample like 5,7-dimethoxyquinazolin-4(3H)-one, the spectrum is typically acquired
using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance
(ATR) accessory or by preparing a potassium bromide (KBr) pellet. The KBr pellet method
involves grinding the sample with dry KBr and pressing it into a transparent disk.[2] This
technique provides high-quality spectra for solid samples.

Predicted IR Data & Interpretation

The IR spectrum will be dominated by vibrations characteristic of the amide and aromatic

functionalities.
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Predicted
Frequency (cm™?)

Vibration Type

Functional Group

Rationale

3200 - 3000

N-H Stretch

Amide (N-H)

Broad absorption due
to hydrogen bonding
is expected in this

region.

3000 - 2900

C-H Stretch

Aromatic & Alkyl (CHs)

Sharp peaks

corresponding to C-H
bonds of the aromatic
ring and the methoxy

groups.

~1680 - 1660

C=0 Stretch

Amide | band

A strong, sharp
absorption
characteristic of the
carbonyl group in the

cyclic amide (lactam).

[3]

~1620 - 1600

C=N & C=C Stretch

Aromatic Ring

Absorptions from the
stretching vibrations of
the quinazoline ring

system.

~1250 - 1200 &
~1050-1000

C-O Stretch

Aryl-Alkyl Ether

Strong absorptions
corresponding to the
asymmetric and
symmetric stretching
of the C-O-C bonds of
the two methoxy

groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity.
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Expertise & Experience: Causality Behind Experimental
Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like
quinazolinones, as it typically produces the protonated molecular ion [M+H]* with minimal
fragmentation. This allows for the unambiguous determination of the molecular weight. For
fragmentation studies (MS/MS), electron impact (El) ionization can be used, which imparts
more energy and reveals characteristic fragmentation pathways.

Predicted Mass Spectrum Data & Interpretation

e Molecular lon: In an ESI-MS spectrum, the most prominent peak is expected to be the
protonated molecule [M+H]* at a mass-to-charge ratio (m/z) of 207.2. High-resolution mass
spectrometry (HRMS) would confirm the elemental composition (C10H11N20s*).

» Fragmentation Pattern: Under higher energy conditions (like El or MS/MS), characteristic
fragmentation would likely involve:

o Loss of a methyl radical (*CHs): A fragment at m/z 191 ([M-CHs]*) from the loss of a
methoxy methyl group.

o Loss of formaldehyde (CH20): A fragment at m/z 176 ([M-CH20]") is a common loss from
methoxy-substituted aromatic rings.

o Loss of carbon monoxide (CO): A fragment resulting from the loss of the carbonyl group.

Experimental Protocols
Protocol 1: NMR Spectroscopy

e Sample Preparation: Accurately weigh 5-10 mg of 5,7-dimethoxyquinazolin-4(3H)-one and
dissolve it in approximately 0.6 mL of DMSO-de in a clean 5 mm NMR tube.[2]

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Data Acquisition:
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o H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-
to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.[2]

o 13C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of
scans and a longer relaxation delay (e.g., 2 seconds) will be necessary due to the lower
natural abundance of the 13C isotope.[2]

o Data Processing: Process the raw data by applying a Fourier transform. Phase the spectrum
and calibrate the chemical shifts to the residual solvent peak (DMSO at & 2.50 for *H and o
39.52 for 13C).[2]

Protocol 2: IR Spectroscopy (KBr Pellet Method)

o Sample Preparation: Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg
of dry, spectroscopic grade KBr in an agate mortar.[2]

o Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (typically 7-
10 tons) to form a transparent pellet.

o Data Acquisition: Record a background spectrum using an FTIR spectrometer. Place the KBr
pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to
400 cm~1.[2]

Protocol 3: Mass Spectrometry (ESI-MS)

o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

¢ Instrumentation: Use an ESI-equipped mass spectrometer.

o Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum
in positive ion mode over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the complete spectral characterization of
5,7-dimethoxyquinazolin-4(3H)-one.
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Sample Preparation

5 7- Dlmethoxyqumazohn 4(3H)- one
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Caption: A streamlined workflow for the spectroscopic characterization of the title compound.

Conclusion

The structural elucidation of 5,7-dimethoxyquinazolin-4(3H)-one relies on a synergistic
application of NMR, IR, and mass spectrometry. While published experimental data for this
specific isomer is scarce, a predictive analysis based on established spectroscopic principles
and data from analogous compounds provides a robust framework for its characterization. The
1H and 3C NMR spectra are expected to clearly show the effects of the two methoxy groups on
the aromatic ring, leading to characteristic upfield shifts of the H6 and H8 protons. The IR
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spectrum will be defined by the prominent amide N-H and C=0 stretches, and the C-O
stretches of the ether groups. Mass spectrometry will confirm the molecular weight of 206.20
g/mol . This guide provides the necessary theoretical foundation and practical protocols for
researchers to confidently identify and characterize 5,7-dimethoxyquinazolin-4(3H)-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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